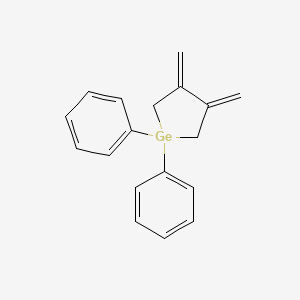
3,4-Dimethylidene-1,1-diphenylgermolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylidene-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of two phenyl groups and two methylidene groups attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1,1-diphenylgermolane typically involves the reaction of diphenylgermane with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize the yield of the compound.
化学反応の分析
Types of Reactions
3,4-Dimethylidene-1,1-diphenylgermolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
科学的研究の応用
3,4-Dimethylidene-1,1-diphenylgermolane has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism by which 3,4-Dimethylidene-1,1-diphenylgermolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Tetraphenyltin: Another organometallic compound with similar structural features but containing tin instead of germanium.
Diphenylgermane: A precursor to 3,4-Dimethylidene-1,1-diphenylgermolane with two phenyl groups attached to germanium.
Dimethylgermane: A simpler organogermanium compound with two methyl groups attached to germanium.
Uniqueness
This compound is unique due to the presence of both phenyl and methylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
144865-57-6 |
|---|---|
分子式 |
C18H18Ge |
分子量 |
307.0 g/mol |
IUPAC名 |
3,4-dimethylidene-1,1-diphenylgermolane |
InChI |
InChI=1S/C18H18Ge/c1-15-13-19(14-16(15)2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 |
InChIキー |
IDMSBKREPIAPPQ-UHFFFAOYSA-N |
正規SMILES |
C=C1C[Ge](CC1=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















